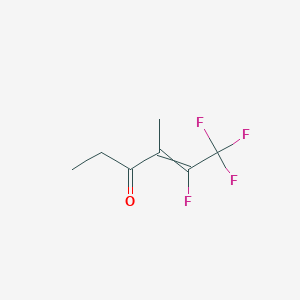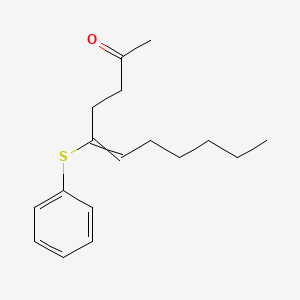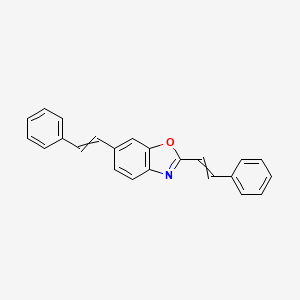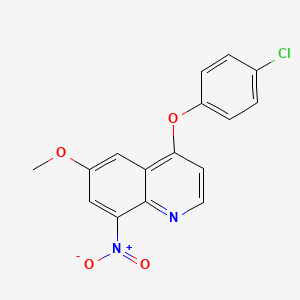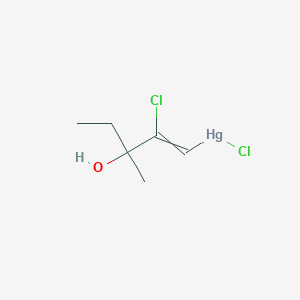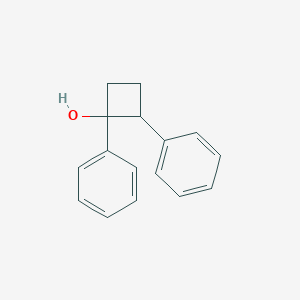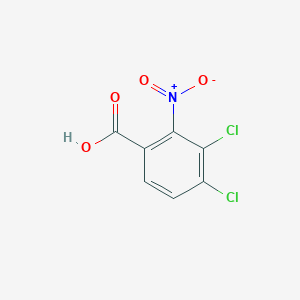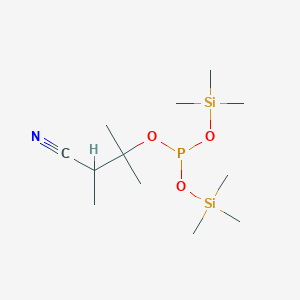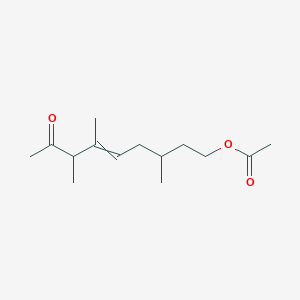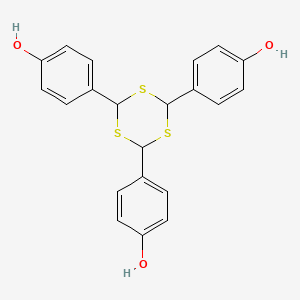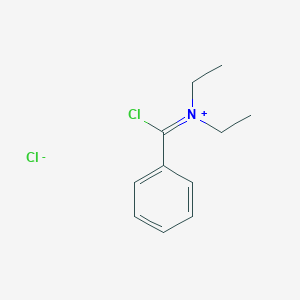
Chloro-N,N-diethylphenylmethaniminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-N,N-diethylphenylmethaniminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a chloro group attached to a phenylmethaniminium core, with two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro-N,N-diethylphenylmethaniminium chloride can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N,N-diethylphenylmethanimine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is typically obtained in high purity through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Chloro-N,N-diethylphenylmethaniminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iminium group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenylmethaniminium salts.
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is N,N-diethylphenylmethanamine.
Aplicaciones Científicas De Investigación
Chloro-N,N-diethylphenylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Chloro-N,N-diethylphenylmethaniminium chloride involves its interaction with nucleophiles. The chloro group acts as a leaving group, allowing the nitrogen atom to form a bond with the incoming nucleophile. This reaction is facilitated by the positive charge on the nitrogen atom, which stabilizes the transition state and lowers the activation energy.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylphenylmethaniminium chloride
- N,N-Diethylbenzylammonium chloride
- N,N-Diethyl-2-chlorophenylmethaniminium chloride
Uniqueness
Chloro-N,N-diethylphenylmethaniminium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the chloro group enhances its electrophilicity, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
65044-33-9 |
|---|---|
Fórmula molecular |
C11H15Cl2N |
Peso molecular |
232.15 g/mol |
Nombre IUPAC |
[chloro(phenyl)methylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN.ClH/c1-3-13(4-2)11(12)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DCIDPNARQLDRLW-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](=C(C1=CC=CC=C1)Cl)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


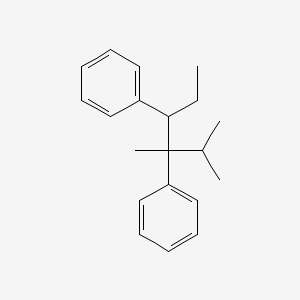
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
